molecular formula C11H6N2O6 B2810858 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid CAS No. 777919-03-6

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid

Cat. No.: B2810858
CAS No.: 777919-03-6
M. Wt: 262.177
InChI Key: LAFJWKZCAQPANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid is a complex organic compound characterized by the presence of a pyrrole ring fused with a benzoic acid moiety This compound is notable for its unique structural features, which include a nitro group and a dioxo-pyrrolidine ring

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid typically involves the reaction of 5-nitroisophthalic acid with maleic anhydride under acidic conditions. The reaction proceeds through a cyclization process, forming the dioxo-pyrrolidine ring. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and a solvent mixture of dimethylformamide (DMF) and toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different substituted benzoic acids from substitution reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and dioxo-pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)ethyl acetate

Uniqueness

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-5-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack the nitro group and, consequently, have different reactivity and applications .

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O6/c14-9-3-4-10(15)12(9)8-2-1-6(13(18)19)5-7(8)11(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFJWKZCAQPANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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